molecular formula C11H13N3O2S B1306483 5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 797027-62-4

5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B1306483
CAS No.: 797027-62-4
M. Wt: 251.31 g/mol
InChI Key: URBXOLLFWDVJFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 4-methoxyphenol with ethyl bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is unique due to its combination of methoxy, phenoxy, and ethyl groups attached to the thiadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-[1-(4-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-7(10-13-14-11(12)17-10)16-9-5-3-8(15-2)4-6-9/h3-7H,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBXOLLFWDVJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)N)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327993
Record name 5-[1-(4-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

797027-62-4
Record name 5-[1-(4-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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